Ethyl 2,3-dihydrobenzofuran-5-carboxylate

CAS No.: 83751-12-6

Cat. No.: VC3059572

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83751-12-6 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | ethyl 2,3-dihydro-1-benzofuran-5-carboxylate |

| Standard InChI | InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | RDFGKEYAPCVISE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)OCC2 |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)OCC2 |

Introduction

Structural Characteristics and Identification

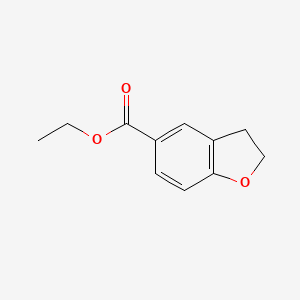

Ethyl 2,3-dihydrobenzofuran-5-carboxylate consists of a fused ring system comprising a benzene ring and a dihydrofuran ring, with an ethyl carboxylate substituent at the 5-position. This specific structural arrangement contributes to its distinctive chemical and physical properties, making it a compound of interest for various applications in organic synthesis and medicinal chemistry.

Chemical Identifiers

The compound possesses several important chemical identifiers that facilitate its recognition and classification in chemical databases and literature. These identifiers are essential for researchers seeking to locate information about the compound or obtain it for experimental purposes .

Table 1: Chemical Identifiers of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 83751-12-6 |

| MFCD Number | MFCD06204418 |

| InChIKey | RDFGKEYAPCVISE-UHFFFAOYSA-N |

| InChI | InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3 |

| IUPAC Name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate |

| Common Synonyms | 5-Benzofurancarboxylic acid, 2,3-dihydro-, ethyl ester |

The compound is formally classified as an ester derivative of 2,3-dihydrobenzofuran-5-carboxylic acid, where the carboxylic acid group has undergone esterification with ethanol to form the corresponding ethyl ester . The systematic IUPAC nomenclature helps distinguish it from related compounds such as the 2-carboxylate isomer, which possesses different chemical properties and potential applications .

Physical and Chemical Properties

Ethyl 2,3-dihydrobenzofuran-5-carboxylate exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions, biological systems, and synthetic applications. These properties provide insights into its potential utility and behavior under different experimental conditions .

Basic Physical Properties

The basic physical properties of the compound contribute to its handling, storage, and application in laboratory and industrial settings .

Table 2: Physical and Chemical Properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Physical State | Not explicitly stated in sources |

| LogP | 2.22 |

| Heavy Atoms Count | 14 |

| Rotatable Bond Count | 3 |

| Number of Rings | 2 |

| Carbon Bond Saturation (Fsp3) | 0.363 |

| Polar Surface Area | 36 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

The calculated LogP value of 2.22 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems while maintaining reasonable aqueous solubility . The absence of hydrogen bond donors, combined with two hydrogen bond acceptors and a modest polar surface area, provides insights into its potential interactions with biological macromolecules and its pharmacokinetic profile .

| Category | Information |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

These hazard classifications necessitate appropriate laboratory safety measures including the use of personal protective equipment, adequate ventilation, and proper disposal procedures when handling the compound .

Synthesis and Preparation Methods

The synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate typically involves esterification reactions starting from the corresponding carboxylic acid. The primary synthetic route employs 2,3-dihydrobenzofuran-5-carboxylic acid and ethanol under appropriate reaction conditions.

Common Synthetic Approaches

The most straightforward approach to synthesizing Ethyl 2,3-dihydrobenzofuran-5-carboxylate involves the direct esterification of 2,3-dihydrobenzofuran-5-carboxylic acid with ethanol. This reaction typically requires an acid catalyst and may be conducted under various conditions depending on the desired yield and purity.

The general reaction scheme can be represented as:

2,3-dihydrobenzofuran-5-carboxylic acid + ethanol → Ethyl 2,3-dihydrobenzofuran-5-carboxylate + water

Alternative synthetic approaches might include:

-

Transesterification from other esters of 2,3-dihydrobenzofuran-5-carboxylic acid

-

Construction of the dihydrobenzofuran ring system from appropriately substituted precursors followed by esterification

-

Selective reduction of benzofuran-5-carboxylate derivatives

The specific reaction conditions, including temperature, pressure, catalyst type, and reaction time, would be optimized based on the desired purity, yield, and scale of production.

In particular, research has indicated that certain dihydrobenzofuran derivatives demonstrated promising activity against oral cancer (CAL-27) and lung cancer (NCI H460) cell lines, with one compound showing notable potency with an IC50 value of approximately 48.52 ± 0.95 . These findings suggest potential utility for the dihydrobenzofuran scaffold in anticancer drug development, although further structure-activity relationship studies would be necessary to optimize activity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume